molecular formula C11H13N3O2S2 B5741873 5-Piperidin-1-ylsulfonyl-2,1,3-benzothiadiazole

5-Piperidin-1-ylsulfonyl-2,1,3-benzothiadiazole

Cat. No.: B5741873
M. Wt: 283.4 g/mol
InChI Key: JOUVHKSHRDXXRD-UHFFFAOYSA-N
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Description

5-Piperidin-1-ylsulfonyl-2,1,3-benzothiadiazole is a chemical compound that belongs to the class of benzothiadiazole derivatives Benzothiadiazoles are known for their electron-deficient nature and are widely used in various fields, including organic electronics, photoluminescent materials, and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Piperidin-1-ylsulfonyl-2,1,3-benzothiadiazole typically involves the following steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents such as thionyl chloride or sulfur dichloride.

    Introduction of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzothiadiazole core with piperidine and a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Piperidin-1-ylsulfonyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinylsulfonyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols, or alcohols; typically carried out under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiadiazole derivatives.

Scientific Research Applications

5-Piperidin-1-ylsulfonyl-2,1,3-benzothiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and organic solar cells due to its excellent photophysical properties.

Mechanism of Action

The mechanism of action of 5-Piperidin-1-ylsulfonyl-2,1,3-benzothiadiazole involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with various proteins, enzymes, and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress. The electron-deficient nature of the benzothiadiazole core allows it to participate in electron transfer reactions, affecting cellular redox states.

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole: The parent compound without the piperidinylsulfonyl group.

    4,7-Dibromo-2,1,3-benzothiadiazole: A derivative used as a building block for further functionalization.

    2,1,3-Benzoxadiazole: A similar compound with an oxygen atom replacing the sulfur atom in the benzothiadiazole core.

Uniqueness

5-Piperidin-1-ylsulfonyl-2,1,3-benzothiadiazole is unique due to the presence of the piperidinylsulfonyl group, which enhances its solubility, stability, and reactivity. This modification allows for a broader range of applications and improved performance in various scientific and industrial contexts.

Properties

IUPAC Name

5-piperidin-1-ylsulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S2/c15-18(16,14-6-2-1-3-7-14)9-4-5-10-11(8-9)13-17-12-10/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUVHKSHRDXXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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